

# Technical Support Center: Gallium-67 Imaging in Pediatric Patients

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gallium citrate ga-67*

Cat. No.: *B1221372*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gallium-67 (Ga-67) citrate imaging in pediatric patients.

## Frequently Asked Questions (FAQs)

**Q1:** What is the recommended dose of Gallium-67 citrate for pediatric patients?

**A1:** The administered activity of Gallium-67 citrate in children is typically weight-based. The usual dose is 1.5–2.6 MBq/kg (0.04–0.07 mCi/kg).<sup>[1]</sup> A minimum dose of 9–18 MBq (0.25–0.5 mCi) is often recommended.<sup>[1]</sup> For example, a common dosing regimen is 3.7–7.4MBq/kg, or 0.1 to 0.2mCi/kg.<sup>[2]</sup> It is crucial to consult with a radiologist to determine the precise dose based on the patient's weight, the indication for the study, and the imaging equipment being used.<sup>[3]</sup> The maximum administered activity in children should not surpass the maximum dose for adults.<sup>[1]</sup>

**Q2:** When should imaging be performed after Gallium-67 administration in a pediatric patient?

**A2:** Imaging is typically performed at multiple time points to allow for clearance of background activity and to assess for changes in uptake. Standard imaging times are 24, 48, and 72 hours post-injection.<sup>[4]</sup> For suspected fever of unknown origin, whole-body imaging at 24 and/or 48 hours is common.<sup>[3]</sup> Delayed imaging, up to 5 days, can be beneficial in differentiating lesions from normal bowel activity.<sup>[2]</sup> The specific timing should be determined in consultation with a radiologist based on the clinical indication.<sup>[3]</sup>

Q3: Is bowel preparation necessary for all pediatric Gallium-67 scans?

A3: Bowel preparation is often recommended to minimize interference from physiologic bowel excretion of Gallium-67, which can be a source of false-positive results.<sup>[1]</sup> For patients with infrequent bowel movements, laxatives may be suggested at the time of injection.<sup>[5]</sup> An enema may also be administered 1 to 2 hours before the scan.<sup>[6]</sup> However, the necessity and intensity of bowel preparation should be carefully considered in children, especially neonates and small infants, as they generally have less stool activity than adults.<sup>[7]</sup> Gentle cathartics and a low-residue diet may be sufficient.<sup>[7]</sup>

Q4: What are the common sedation options for pediatric patients undergoing a Gallium-67 scan?

A4: The need for sedation is determined on an individual basis, considering the child's age and ability to remain still for the duration of the scan (typically 30-60 minutes).<sup>[8]</sup> Many pediatric patients can be imaged without sedation, using distraction techniques and creating a calm environment.<sup>[9]</sup> When sedation is required, options range from minimal sedation (anxiolysis) to general anesthesia.<sup>[8]</sup> Commonly used oral sedative agents include chloral hydrate and alimemazine.<sup>[8]</sup> Intravenous agents like pentobarbital, midazolam, dexmedetomidine, and propofol are also used, often administered by a dedicated sedation team.<sup>[3][9]</sup> The choice of sedation should be made in consultation with an anesthesiologist or a pediatric sedation specialist.

Q5: What are the normal biodistribution patterns of Gallium-67 in children that might be misinterpreted as pathology?

A5: Pediatric patients exhibit different Gallium-67 distribution compared to adults. It is normal to see increased activity in the epiphyseal plates of long bones, the spleen, and the thymus.<sup>[7]</sup> <sup>[10]</sup> Thymic uptake is particularly common in children under two years of age and can also be seen in older children, especially after chemotherapy, reflecting thymic hyperplasia.<sup>[1]</sup> Increased splenic uptake can be seen in the presence of sepsis.<sup>[7][10]</sup> Awareness of these normal variations is crucial to avoid misinterpretation.<sup>[7][10]</sup>

## Troubleshooting Guides

| Issue                        | Possible Cause(s)                                                                                                         | Recommended Action(s)                                                                                                                                                                                                                                                                                                                  |
|------------------------------|---------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Excessive Bowel Activity     | Inadequate bowel preparation. Normal physiologic excretion.                                                               | Administer laxatives and/or enemas as tolerated by the child. <a href="#">[5]</a> <a href="#">[6]</a> Perform delayed imaging at 72 hours or later to allow for further clearance. <a href="#">[2]</a> Consider SPECT/CT imaging to better localize activity and differentiate it from adjacent structures.                            |
| Motion Artifacts             | Patient movement during image acquisition. Inadequate sedation.                                                           | Use immobilization devices such as swaddling for infants or straps. Employ distraction techniques (e.g., videos, music). If sedation is used, ensure the appropriate level is achieved before starting the scan. Some modern imaging systems have motion correction software that can be applied retrospectively. <a href="#">[11]</a> |
| "Cold" or Photopenic Defects | Sterile fluid collections (e.g., abscesses). Avascular masses.                                                            | Correlate with other imaging modalities (e.g., ultrasound, CT) to characterize the nature of the lesion. <a href="#">[10]</a> "Cold" defects in the context of suspected infection can still be clinically significant. <a href="#">[7]</a> <a href="#">[10]</a>                                                                       |
| Diffuse Increased Uptake     | Recent chemotherapy or radiation therapy. Saturation of iron-binding sites due to recent blood transfusions or hemolysis. | Review the patient's recent medical history. Gallium-67 uptake can be altered by these factors, leading to a diffuse increase in soft tissue and bone marrow activity. <a href="#">[1]</a>                                                                                                                                             |

## Quantitative Data Summary

Table 1: Recommended Pediatric Dosing for Gallium-67 Citrate

| Parameter                     | Value                                 | Reference |
|-------------------------------|---------------------------------------|-----------|
| Weight-Based Dose             | 1.5 - 2.6 MBq/kg (0.04 - 0.07 mCi/kg) | [1]       |
| Alternative Weight-Based Dose | 3.7 - 7.4 MBq/kg (0.1 - 0.2 mCi/kg)   | [2]       |
| Minimum Dose                  | 9 - 18 MBq (0.25 - 0.5 mCi)           | [1]       |

Table 2: Pediatric Gallium-67 SPECT/CT Acquisition Parameters

| Parameter                      | Value                                     | Reference |
|--------------------------------|-------------------------------------------|-----------|
| <b>SPECT Acquisition</b>       |                                           |           |
| Matrix Size                    | 128 x 128                                 | [3][5]    |
| Rotation                       | 180 degrees (for single head detectors)   | [3]       |
| Projections/Steps              | 64 steps                                  | [3]       |
| Time per Step                  | 20 seconds                                | [3]       |
| <b>Low-Dose CT Acquisition</b> |                                           |           |
| Tube Voltage                   | 120 - 140 kV (optimized for patient size) |           |
| Tube Current                   | 1 - 2.5 mA (optimized for patient size)   |           |
| Slice Thickness                | 1.5 - 2.5 mm                              |           |

## Experimental Protocols

## Protocol 1: Gallium-67 Citrate Administration and Imaging

- Patient Preparation:
  - Ensure the patient is well-hydrated.[\[8\]](#)
  - Administer bowel preparation as prescribed (e.g., laxatives, enemas), considering the child's age and clinical condition.[\[5\]](#)[\[6\]](#)
  - If sedation is required, follow institutional guidelines for fasting and administration.
- Radiopharmaceutical Administration:
  - Confirm the correct dose of Gallium-67 citrate based on the patient's weight.
  - Administer the dose intravenously.
- Imaging Schedule:
  - Perform initial whole-body or spot imaging at 24 and/or 48 hours post-injection.[\[3\]](#)
  - Acquire delayed images at 72 hours or later if needed to clarify findings, particularly in the abdomen and pelvis.[\[2\]](#)
  - Have the patient void immediately before each imaging session to reduce bladder activity.[\[3\]](#)
- Image Acquisition (Planar/Whole-Body):
  - Use a gamma camera equipped with a medium-energy collimator.[\[3\]](#)
  - Acquire anterior and posterior whole-body sweeps or multiple overlapping spot images.
  - For spot images, typical acquisition time is 10 minutes per image.[\[3\]](#) For whole-body sweeps, a scan speed of approximately 5 cm/min can be used.[\[3\]](#)
- Image Acquisition (SPECT/CT):

- Position the patient supine on the imaging table.
- Acquire SPECT images over the region of interest using parameters outlined in Table 2.
- Immediately following the SPECT acquisition, perform a low-dose CT scan for attenuation correction and anatomical localization, using size-optimized parameters from Table 2.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Pediatric Gallium-67 Imaging.



[Click to download full resolution via product page](#)

Caption: Decision tree for managing motion artifacts.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Gallium Scan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. radiology.unm.edu [radiology.unm.edu]
- 3. radiology.wisc.edu [radiology.wisc.edu]
- 4. Gallium-67 scanning at 6 hr in active inflammatory bowel disease: case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gallium imaging in pediatrics. [/<sup>67</sup>Ga tracer technique] (Journal Article) | OSTI.GOV [osti.gov]
- 6. Nuclear Medicine Pediatric Assessment, Protocols, and Interpretation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cdn0.scrvt.com [cdn0.scrvt.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of DISORDER: Retrospective Image Motion Correction for Volumetric Brain MRI in a Pediatric Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tech.snmjournals.org [tech.snmjournals.org]
- 11. ctug.org.uk [ctug.org.uk]
- To cite this document: BenchChem. [Technical Support Center: Gallium-67 Imaging in Pediatric Patients]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1221372#adjusting-gallium-67-imaging-protocols-for-pediatric-patients>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)